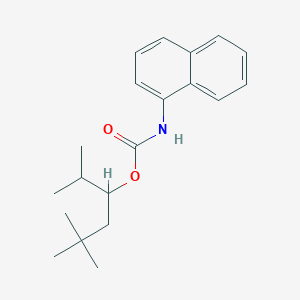
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate is a synthetic chemical compound commonly used as an insect repellent. It is particularly effective at repelling mosquitoes, ticks, and other biting insects, making it a popular ingredient in many commercial insect repellent products .
准备方法
The synthesis of 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate involves several steps. One common method starts with the reaction of 2,5,5-trimethylhexan-3-ol with naphthalen-1-yl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the reactants and products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like amines or thiols.
科学研究应用
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of carbamates and their derivatives.
Biology: Its insect-repellent properties make it a valuable tool in entomological studies, particularly in understanding insect behavior and developing new repellents.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with insect-repellent properties.
Industry: It is widely used in the formulation of insect repellent products for consumer use
作用机制
The mechanism by which 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate exerts its insect-repellent effects involves the disruption of the olfactory receptors in insects. The compound binds to specific receptors, blocking the insects’ ability to detect human sweat and other attractants. This interference with the olfactory system prevents insects from locating and biting humans .
相似化合物的比较
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate can be compared with other insect repellents such as DEET (N,N-diethyl-meta-toluamide) and picaridin. While DEET is known for its long-lasting protection, it can cause skin irritation in some individuals. Picaridin is less irritating but may not provide as long-lasting protection as DEET. This compound offers a balance between efficacy and skin compatibility, making it a preferred choice for many users .
Similar Compounds
- DEET (N,N-diethyl-meta-toluamide)
- Picaridin (2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)
- IR3535 (ethyl butylacetylaminopropionate)
属性
CAS 编号 |
6328-82-1 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H27NO2/c1-14(2)18(13-20(3,4)5)23-19(22)21-17-12-8-10-15-9-6-7-11-16(15)17/h6-12,14,18H,13H2,1-5H3,(H,21,22) |
InChI 键 |
LUJJRGIFVREVAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(C)(C)C)OC(=O)NC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















